methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate
Description
Chemical Identity and Structural Characteristics
Methyl 5-bromo-1H-benzo[d]triazole-7-carboxylate is formally identified by the Chemical Abstracts Service number 1354763-56-6 and possesses the molecular formula C8H6BrN3O2. The compound exhibits a molecular weight of 256.06 grams per mole, reflecting the presence of bromine within its structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 6-bromo-2H-benzotriazole-4-carboxylate, although alternative naming systems may refer to it as methyl 5-bromo-1H-benzo[d]triazole-7-carboxylate.
The structural architecture of this compound consists of a fused benzene-triazole ring system, characteristic of benzotriazole derivatives. Benzotriazole itself features a heterocyclic framework where a benzene ring is fused to a 1,2,3-triazole ring, creating a stable aromatic system. The parent benzotriazole structure exhibits tautomeric behavior, though crystallographic studies have established the predominant form under standard conditions. In the case of methyl 5-bromo-1H-benzo[d]triazole-7-carboxylate, the bromine atom occupies a position on the benzene ring, while the methyl ester group is attached at the 7-position relative to the triazole nitrogen atoms.
The Simplified Molecular Input Line Entry System representation of this compound is COC(=O)C1=CC(=CC2=NNN=C12)Br, which provides a clear indication of the connectivity pattern within the molecule. The International Chemical Identifier string InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4(9)3-6-7(5)11-12-10-6/h2-3H,1H3,(H,10,11,12) further confirms the structural arrangement and the presence of the tautomeric proton within the triazole ring system.
Table 1: Fundamental Chemical Properties of Methyl 5-bromo-1H-benzo[d]triazole-7-carboxylate
The electronic structure of methyl 5-bromo-1H-benzo[d]triazole-7-carboxylate is influenced by several key factors that determine its chemical reactivity and physical properties. The bromine substituent acts as an electron-withdrawing group through both inductive and resonance effects, which affects the electron density distribution across the aromatic system. The 1,2,3-triazole ring system contributes additional nitrogen atoms that can participate in various intermolecular interactions, including hydrogen bonding and coordination with metal centers. These structural features collectively influence the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.
The carboxylate ester functionality introduces additional reactivity patterns, particularly in nucleophilic substitution reactions and hydrolysis processes. The methyl ester group can undergo various transformations, including hydrolysis to yield the corresponding carboxylic acid, reduction to alcohols, or participate in transesterification reactions. The positioning of both the bromine atom and the ester group on the benzotriazole framework creates opportunities for regioselective functionalization and the development of more complex molecular architectures.
Properties
IUPAC Name |
methyl 6-bromo-2H-benzotriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4(9)3-6-7(5)11-12-10-6/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZDZSHLVPNLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNN=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-bromo-1H-benzo[d]triazole Intermediate
The key intermediate, 7-bromo-1H-benzo[d]triazole, is synthesized by diazotization of 3-bromobenzene-1,2-diamine under acidic aqueous conditions:
- Reactants: 3-bromobenzene-1,2-diamine (2.67 mmol)
- Solvent: Water (5 mL) and Acetic Acid (2 mL)
- Procedure: The diamine is dissolved and stirred, then sodium nitrite (NaNO2, 3.06 mmol) solution is added dropwise at room temperature.
- Reaction Time: 18 hours stirring at room temperature
- Isolation: The resulting brown solid is filtered and washed with water.
This step forms the benzo[d]triazole ring via intramolecular cyclization triggered by diazotization.
Esterification to Methyl 5-bromo-1H-benzo[d]triazole-7-carboxylate
The esterification of the carboxylic acid to the methyl ester is achieved using anhydrous methanol and acetyl chloride as a catalyst:
- Reactants: 7-bromo-1H-benzo[d]triazole (0.43 mmol), anhydrous methanol (1 mL), acetyl chloride (1.30 mmol)
- Conditions: The mixture is stirred at 70 °C for 14 hours.
- Workup: Volatiles are removed under reduced pressure, the residue is neutralized with saturated sodium bicarbonate, and extracted with ethyl acetate.
- Purification: Column chromatography using hexanes/ethyl acetate gradient (10:1 to 1:1)
- Yield: Approximately 40% of the methyl ester product as a yellow solid.
Spectroscopic data confirm the structure: ^1H NMR shows aromatic multiplets and a singlet at 4.10 ppm for the methyl ester group; ^13C NMR and HRMS data corroborate the molecular formula.
Alternative Synthetic Approaches and Catalytic Methods
Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Recent advances in 1,2,3-triazole synthesis include copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be adapted for substituted benzo[d]triazoles:
- Method: Reaction of bromo-substituted azides with alkynes catalyzed by CuI in methanol/water mixtures.
- Advantages: High regioselectivity, mild conditions, and good yields.
- Applications: Enables the synthesis of 5-bromo-substituted triazoles with diverse substituents at other positions.
- Notes: Steric hindrance and electronic effects influence regioselectivity and yield; electron-withdrawing groups on azides can decrease yields.
Bromination of Methylated Benzo[d]triazoles
Another route involves bromination of methylated benzo[d]triazole derivatives:
- Reagents: Bromine or N-bromosuccinimide (NBS)
- Solvents: Chloroform or carbon tetrachloride
- Conditions: Reflux for several hours to achieve selective bromination at the 5-position.
- Industrial Adaptation: Continuous flow reactors with precise control over temperature and reactant concentration optimize yield and purity.
Data Table: Summary of Key Preparation Parameters
Research Findings and Analytical Data
- NMR Spectroscopy: ^1H and ^13C NMR are critical for confirming substitution patterns. The methyl ester group appears as a singlet near 4.10 ppm in ^1H NMR, while aromatic protons show characteristic multiplets influenced by bromine’s electron-withdrawing effect.
- Mass Spectrometry: High-resolution MS confirms molecular weights and isotopic patterns consistent with bromine substitution.
- Purification: Column chromatography using hexanes and ethyl acetate gradients effectively separates the desired methyl ester from side products.
- Catalyst Reusability: In CuAAC methods, heterogeneous copper catalysts demonstrate excellent reusability with minimal copper leaching, enhancing green chemistry credentials.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the triazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a de-brominated product .
Scientific Research Applications
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: Methyl 7-Bromo-1-Methyl-1H-Benzo[d][1,2,3]Triazole-5-Carboxylate
Structural Differences :
- Bromine Position : Bromine at position 7 vs. 5 in the target compound.
- Substituents : Additional methyl group at the triazole N1 position in the isomer.
Impact on Properties :
- Electronic Effects: The electron-withdrawing bromine at position 7 (vs.
- Steric Effects : The N1-methyl group in the isomer may reduce solubility in polar solvents compared to the target compound’s unsubstituted NH group.
- Biological Activity : Methyl-substituted triazoles often exhibit enhanced metabolic stability, making the isomer a candidate for pharmaceutical applications .
Benzodithiazine Derivatives ( and )
Compound 3: 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Key Differences:
- Core Structure : Benzodithiazine (with SO₂ groups) vs. benzo-triazole.
- Functional Groups : Contains a hydrazine-linked Schiff base and a sulfone group.
Property Comparison :
- Thermal Stability : Melting point of 330–331°C (dec.) for the benzodithiazine derivative suggests high thermal stability, likely due to extensive conjugation and hydrogen bonding .
- Spectroscopy : IR shows SO₂ stretches at 1160 cm⁻¹ and C=N at 1610 cm⁻¹, absent in the triazole-based target compound.
- Reactivity : The sulfone and hydrazine groups enable diverse reactivity, contrasting with the triazole’s aromatic stabilization .
Triazole-Thione Derivatives ()
Compound 5j : 5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione
Key Differences :
- Functional Groups : Thione (C=S) vs. ester (C=O) in the target compound.
Property Comparison :
- Solubility: The thione group may enhance solubility in non-polar solvents compared to the ester.
- Spectroscopy : IR shows a C=S stretch at 1234 cm⁻¹, distinct from the ester’s C=O stretch (~1700 cm⁻¹).
- Biological Activity: Thione derivatives are known for antimicrobial properties, while ester-containing triazoles may target enzyme active sites .
Parent Compound: Methyl 1H-Benzo[d][1,2,3]Triazole-7-Carboxylate ()
Structural Differences :
- Substituents : Lacks the bromine atom at position 5.
Impact on Properties :
- Molecular Weight : Bromine addition increases molecular weight by ~79.9 g/mol.
- Cost: Bromination increases synthesis complexity, reflected in higher pricing (e.g., 5g at €973 for the brominated derivative vs. lower cost for non-brominated analogs) .
Comparative Data Table
Biological Activity
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate (CAS No. 1623416-92-1) is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including anti-inflammatory effects, cytotoxicity, and potential applications in medicinal chemistry.
- Molecular Formula : C9H8BrN3O2
- Molecular Weight : 270.08 g/mol
- Structure : The compound features a benzo-triazole ring substituted with a bromine atom and a carboxylate group, which contributes to its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |
Studies indicate that compounds with similar structures exhibit varying degrees of COX inhibition, suggesting that structural modifications can enhance anti-inflammatory properties .
2. Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro assays demonstrate that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study : A study on the compound's efficacy against breast cancer cells showed a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value indicating potent cytotoxicity .
3. Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring or substituents on the benzene moiety can significantly influence its pharmacological profile.
Key Findings :
- Electron-withdrawing groups enhance COX inhibition.
- Alkyl substitutions may improve solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the benzotriazole core. Key steps include bromination at position 5 and esterification at position 7. Peptide coupling reagents like DIPCDI (diisopropylcarbodiimide) and Oxyma (ethyl cyano(hydroxyimino)acetate) in DCM/DMF (1:1) solvents enhance coupling efficiency . Temperature control (0–25°C) and slow addition of reagents minimize side reactions. Yield optimization (>75%) is achieved by monitoring intermediates via TLC and using column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) for regiochemical confirmation of the bromo and ester groups. Mass spectrometry (HRMS-ESI) validates the molecular ion peak ([M+H]⁺ at m/z 271.98). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms purity (>95%) .
Q. What solvent systems are recommended for handling this compound in experimental workflows?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. For reactions, use DCM/DMF (1:1) to balance solubility and reactivity. Storage at –20°C in anhydrous DMSO preserves stability .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the bromo substituent in cross-coupling reactions?
- Methodological Answer : The C5-bromo group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/water (3:1). Kinetic studies (monitored via ¹H NMR) reveal a two-step mechanism: oxidative addition followed by transmetallation. Competing hydrolysis of the ester group is mitigated by maintaining pH < 8 .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against targets like 5-HT₆ receptors identifies key binding residues (e.g., π-π stacking with Trp184). MD simulations (AMBER) assess stability over 100 ns trajectories .
Q. What strategies address solubility challenges in biological assays?
- Methodological Answer : Use co-solvents (e.g., 10% DMSO in PBS) or formulate micellar nanoparticles (e.g., PEG-PLGA) to enhance aqueous dispersion. Dynamic light scattering (DLS) confirms nanoparticle size (100–200 nm). For in vitro cytotoxicity assays (MTT protocol), validate solubility via UV-vis spectroscopy (λmax 295 nm in DMSO) .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Methodological Answer : LC-MS/MS tracks byproducts like de-esterified acids or debrominated derivatives. Reaction quenching with ice-cold water followed by extraction (ethyl acetate) isolates impurities. Process optimization (DoE approach) identifies critical parameters (e.g., reagent stoichiometry, stirring rate) to reduce byproduct formation to <5% .
Q. What safety protocols are essential for handling reactive intermediates during synthesis?
- Methodological Answer : Brominated intermediates require inert atmosphere handling (N₂/Ar glovebox) to prevent oxidation. Use fume hoods for reactions involving volatile bases (e.g., DIPEA). First-aid measures for skin contact include immediate washing with 10% NaHCO₃ solution, followed by medical evaluation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
